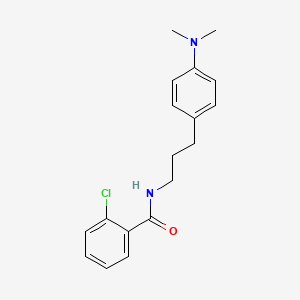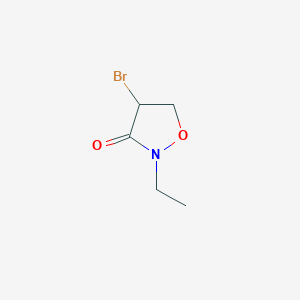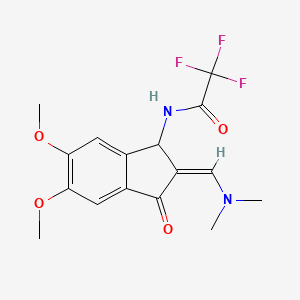
3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a derivative of pyrazoline, which is a five-membered heterocyclic compound containing two nitrogen atoms in adjacent positions. The structure of the compound suggests that it is a complex molecule with potential pharmacological properties due to the presence of multiple aromatic rings and heteroatoms. The compound's name indicates a pyrazoline core with acetyl and fluorophenyl substituents, as well as a quinolinone moiety with bromo and phenyl substituents.
Synthesis Analysis
The synthesis of related pyrazoline derivatives has been reported in the literature. For instance, a similar compound, 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, was synthesized and characterized through various techniques including elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . The synthesis involved the formation of the pyrazoline ring, which is a common scaffold in medicinal chemistry due to its presence in various biologically active compounds.
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives can be elucidated using X-ray diffraction analysis, as demonstrated in the synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones . The crystal structure provides detailed information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets. Density functional theory (DFT) calculations, as performed for the related compound , can predict the geometry and electronic structure, which are essential for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of pyrazoline derivatives typically involves the modification of substituents on the pyrazoline ring or the quinolinone moiety. The chemical reactions can be tailored to introduce various functional groups that may enhance the biological activity or alter the physical and chemical properties of the compound. The synthesis of 1H-pyrazolo[3,4-c]isoquinolin-1-ones, for example, was achieved by condensation reactions involving cyclohexanone derivatives and 3-amino-1-phenyl-1H-pyrazol-5(4H)-one .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives can be influenced by the nature and position of substituents on the core structure. Theoretical calculations, such as DFT, can provide insights into the thermodynamic properties of these compounds at different temperatures, including heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm) . These properties are important for understanding the stability and reactivity of the compound under various conditions. Additionally, the electronic absorption spectra can be calculated to predict the UV-vis absorption characteristics, which are relevant for the compound's potential applications in optical materials or as a chromophore in biological assays .
Scientific Research Applications
Cytochrome P450 Inhibitors
Compounds containing quinolinone and pyrazole structures are often explored for their potential to inhibit Cytochrome P450 enzymes, crucial for drug metabolism. Such inhibitors can help understand drug-drug interactions and the metabolism of various pharmaceuticals (Khojasteh et al., 2011).
Antifungal Activity
Bromophenyl and pyrazole moieties are studied for their antifungal properties, specifically against pathogens like Fusarium oxysporum. The structural activity relationship (SAR) analysis of these compounds provides insights into designing targeted molecules for combating fungal infections (Kaddouri et al., 2022).
Synthetic Methodologies
The synthesis of complex molecules like "3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one" involves multi-step reactions that are of significant interest in organic chemistry. Research into practical syntheses of related structures, such as 2-fluoro-4-bromobiphenyl, provides valuable methodologies for constructing similar compounds with potential bioactivity (Qiu et al., 2009).
Heterocyclic Chemistry in Drug Discovery
The pyrazole and quinolinone rings are significant in medicinal chemistry, serving as key scaffolds in the development of new drugs. Their modification and interaction with biological targets are crucial for discovering novel therapeutic agents with enhanced efficacy and specificity (Gomaa & Ali, 2020).
Antioxidant Activity Studies
Research on compounds with phenyl and bromo substituents often includes their potential antioxidant activities. These studies are essential for developing drugs that could mitigate oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Neuroprotective Targets
Pyrazoline derivatives are explored for their neuroprotective properties, indicating the potential of similar structures in treating neurodegenerative diseases. Such research is vital for developing treatments for conditions like Alzheimer's and Parkinson's disease (Ahsan et al., 2022).
Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. They have been described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .
Future Directions
properties
IUPAC Name |
3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-bromo-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrFN3O2/c1-15(32)31-23(16-7-10-19(28)11-8-16)14-22(30-31)25-24(17-5-3-2-4-6-17)20-13-18(27)9-12-21(20)29-26(25)33/h2-13,23H,14H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURUBYAXQURFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-bromo-4-phenylquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2553543.png)

![4-isobutyl-N-isopropyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553546.png)

![N-[4-amino-6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-2-yl]glycine](/img/structure/B2553550.png)
![3-(benzo[d]thiazol-2-yl)-2,8-dimethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2553553.png)
![6-(3-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2553558.png)


![(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2553563.png)
![1,3-dimethyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2553564.png)
![[2-Chloro-4-(1-cyanocyclopropyl)phenyl]boronic acid](/img/structure/B2553565.png)